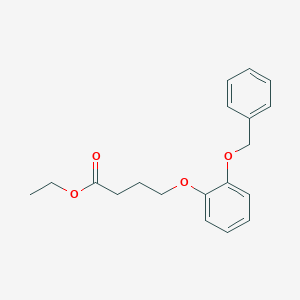

Ethyl 4-(2-Benzyloxyphenoxy)-butyrate

Description

Ethyl 4-(2-Benzyloxyphenoxy)-butyrate is a synthetic ester characterized by a benzyloxyphenoxy functional group attached to a butyrate backbone. The compound’s aromatic substituents suggest enhanced stability and altered solubility compared to simpler esters like ethyl butyrate. Such esters are often explored in pharmaceuticals, agrochemicals, or specialty fragrances due to their tunable physicochemical properties .

Properties

Molecular Formula |

C19H22O4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

ethyl 4-(2-phenylmethoxyphenoxy)butanoate |

InChI |

InChI=1S/C19H22O4/c1-2-21-19(20)13-8-14-22-17-11-6-7-12-18(17)23-15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3 |

InChI Key |

QQAPSQATTHVCIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC=C1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-(2-Benzyloxyphenoxy)-butyrate with structurally related esters:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Ethyl butyrate | C₆H₁₂O₂ | 116.16 | Ethyl ester, butyrate chain | Food flavoring, fragrances |

| Phenyl Ethyl Butyrate | C₁₂H₁₆O₂ | 192.26 | Phenyl group, butyrate ester | Industrial mixtures |

| Ethyl 4-(acetylthio)butyrate | C₈H₁₄O₃S | 190.26 | Thioester, acetyl group | Biochemical research |

| Ethyl (R)-4-benzyloxy-3-hydroxybutyrate | C₁₃H₁₈O₄ | 238.28 | Benzyloxy, hydroxyl groups | Pharmaceutical intermediates |

| This compound | C₁₉H₂₂O₄ | 314.38* | Benzyloxyphenoxy, butyrate ester | Hypothesized: Specialty chemicals |

*Estimated based on structural analogs.

Key Observations:

- Ethyl butyrate (CAS 105-54-4) is the simplest analog, widely used in food and fragrance industries due to its fruity aroma . Its low molecular weight (116.16 g/mol) contributes to high volatility, making it suitable for volatile flavor formulations .

- Phenyl Ethyl Butyrate introduces a phenyl group, increasing molecular weight (192.26 g/mol) and lipophilicity. It is classified as non-hazardous but may cause skin/eye irritation .

- Ethyl 4-(acetylthio)butyrate incorporates a sulfur atom, enhancing reactivity for biochemical applications (e.g., enzyme studies) .

- Ethyl (R)-4-benzyloxy-3-hydroxybutyrate (CAS 106058-91-7) includes both benzyloxy and hydroxyl groups, making it a chiral intermediate in drug synthesis .

The target compound, this compound, likely exhibits higher molecular weight (est. 314.38 g/mol) and reduced volatility compared to ethyl butyrate. The benzyloxyphenoxy group may enhance UV stability and solubility in organic solvents, positioning it for niche applications in coatings or controlled-release formulations.

Physicochemical Properties

*Predictions based on structural analogs.

- Ethyl butyrate ’s low boiling point (120–121°C) and slight water solubility align with its role in volatile flavor systems. Its LogP of 2.43 indicates moderate lipophilicity .

- This compound’s aromatic substituents likely increase LogP (~4.5), favoring solubility in non-polar solvents. Its higher molecular weight suggests a solid state at room temperature, unlike liquid analogs.

Preparation Methods

Method A: Mitsunobu Reaction-Based Synthesis

Step 1: Synthesis of 2-Benzyloxyphenol

Benzylation of catechol with benzyl chloride (1:1.2 molar ratio) in acetone using potassium carbonate (K₂CO₃) yields 2-benzyloxyphenol (92% purity).

Step 2: Mitsunobu Coupling

2-Benzyloxyphenol (1.0 equiv) and ethyl 4-hydroxybutyrate (1.1 equiv) are reacted with DIAD (1.2 equiv) and PPh₃ (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 12 h. The crude product is purified via silica gel chromatography, yielding ethyl 4-(2-benzyloxyphenoxy)-butyrate (85%).

Step 3: Purification

Vacuum distillation at 0.1 mmHg and 120°C removes residual reagents, achieving ≥99% purity.

Method B: Nucleophilic Substitution Followed by Esterification

Step 1: Preparation of 4-Chlorobutyric Acid Ethyl Ester

Butyrolactone is treated with thionyl chloride (SOCl₂) to form 4-chlorobutyryl chloride, which is esterified with ethanol to yield 4-chlorobutyric acid ethyl ester (89%).

Step 2: Ether Formation

4-Chlorobutyric acid ethyl ester (1.0 equiv) reacts with sodium 2-benzyloxyphenolate (1.2 equiv) in DMF at 80°C for 8 h. After aqueous workup, the intermediate is isolated (78%).

Step 3: Acid-Catalyzed Esterification

The intermediate is refluxed with ethanol (3.0 equiv) and p-TsOH (3.0 wt%) in cyclohexane for 4 h. Azeotropic distillation removes water, and vacuum distillation yields the final product (94%).

Optimization of Reaction Conditions

Catalyst Selection

p-TsOH outperforms sulfuric acid in esterification due to its non-oxidizing nature, reducing side reactions like dehydration. Zeolites (HZSM-5) offer recyclability, maintaining >95% activity after five cycles in fixed-bed reactors.

Temperature and Solvent Effects

Etherification via Mitsunobu proceeds optimally at 25°C, while nucleophilic substitution requires 80°C to accelerate SN2 kinetics. Cyclohexane enhances esterification yields by forming a low-boiling azeotrope with water (bp: 69°C), enabling efficient separation.

Analytical Characterization

Gas Chromatography (GC): Post-distillation purity is verified via GC with flame ionization detection (FID), showing ≥99% peak area.

Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃, 400 MHz) confirms ester formation (δ 4.12 ppm, q, J=7.1 Hz, -COOCH₂CH₃) and benzyloxy groups (δ 5.08 ppm, s, -OCH₂C₆H₅).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mitsunobu + p-TsOH | 85 | 99 | Mild conditions, high selectivity | High reagent cost |

| Nucleophilic + HZSM-5 | 78 | 98 | Scalability | Requires anhydrous conditions |

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-Benzyloxyphenoxy)-butyrate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification or condensation reactions. For example, analogous compounds like ethyl butyrate are synthesized via acid-catalyzed esterification between a carboxylic acid (e.g., butyric acid) and ethanol under reflux . For this compound, a similar approach can be adapted:

- Step 1 : React 2-benzyloxyphenol with 4-bromobutyric acid ethyl ester in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.

- Step 2 : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetone) to enhance substitution efficiency.

- Step 3 : Monitor reaction progress via TLC or HPLC.

Yield improvements are achieved by using catalytic agents (e.g., phase-transfer catalysts) and inert atmospheres to prevent oxidation of the benzyloxy group .

Q. How can researchers purify this compound effectively?

- Methodological Answer : Purification strategies depend on the compound’s polarity and solubility:

- Liquid-Liquid Extraction : Use ethyl acetate/water systems to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 8:2 to 6:4) to isolate the target compound.

- Recrystallization : Dissolve the crude product in warm ethanol and cool slowly to obtain crystals.

Purity verification via HPLC (C18 column, UV detection at 254 nm) or GC-MS is critical .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer : SAR studies require systematic modification of functional groups:

- Variation of Substituents : Synthesize derivatives with altered benzyloxy positions (e.g., 3-benzyloxy vs. 4-benzyloxy) or replace the butyrate backbone with cyanoacetate groups .

- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., cathepsin K) using fluorogenic substrates. Compare IC₅₀ values across analogs.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What advanced analytical techniques characterize this compound’s stability under physiological conditions?

- Methodological Answer : Stability profiling involves:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via UPLC-MS over 24–72 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light Sensitivity : Expose samples to UV-Vis light (300–400 nm) and track photodegradation using NMR or FTIR .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Address discrepancies through:

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), serum concentrations, and incubation times.

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain divergent results.

- Multi-Lab Validation : Collaborate with independent labs to replicate key findings, reducing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.